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Compound of Interest

Compound Name: CH6953755

Cat. No.: B2695209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CH6953755's performance in inhibiting the

nuclear translocation of Yes-associated protein 1 (YAP1) against other established small

molecule inhibitors. The information presented is supported by experimental data and detailed

protocols to assist in the evaluation and replication of these findings.

Introduction to YAP1 and the Role of CH6953755
Yes-associated protein 1 (YAP1) is a critical transcriptional co-activator and a key downstream

effector of the Hippo signaling pathway, which governs organ size, cell proliferation, and

apoptosis. The activity of YAP1 is primarily regulated by its subcellular localization; its

translocation to the nucleus allows it to bind with TEAD transcription factors, promoting the

expression of genes involved in cell growth and inhibiting apoptosis. Consequently, the

aberrant nuclear accumulation of YAP1 is a hallmark of various cancers, making the inhibition

of its nuclear translocation a promising therapeutic strategy.

CH6953755 is a potent and selective inhibitor of YES1 kinase, a member of the SRC family of

non-receptor tyrosine kinases, with an IC50 of 1.8 nM.[1][2] YES1 directly phosphorylates

YAP1 at tyrosine 357 (Y357), a modification that prevents YAP1 degradation and facilitates its

transport into the nucleus.[3] By inhibiting YES1 kinase activity, CH6953755 effectively blocks

this phosphorylation event, leading to the cytoplasmic retention of YAP1 and the suppression of

its transcriptional activity.[1][4] This mechanism has demonstrated antitumor activity in cancer

models with YES1 gene amplification.[4]
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Comparative Analysis of YAP1 Nuclear
Translocation Inhibitors
CH6953755 is part of a growing landscape of small molecules designed to prevent YAP1

activity by controlling its localization. This section compares CH6953755 with alternative

compounds that employ different mechanisms to achieve the same outcome: cytoplasmic

sequestration of YAP1.

Mechanism of Action Overview
Compound Primary Target

Mechanism for YAP1
Cytoplasmic Retention

CH6953755 YES1 Kinase

Inhibits YES1-mediated

phosphorylation of YAP1 at

Y357, promoting cytoplasmic

localization.[3][4]

Dasatinib SRC Family Kinases (SFK)

As a broad SFK inhibitor, it

blocks YAP1 phosphorylation

(including by YES1), leading to

cytoplasmic retention.[1][5]

Verteporfin YAP1-TEAD Interaction

Disrupts the binding of YAP1 to

TEAD transcription factors in

the nucleus, and can also

promote YAP1 degradation.[4]

[6]

MK-5108 Aurora Kinase A (AURKA)

Induces YAP1 phosphorylation

and cytoplasmic retention,

acting independently of the

canonical LATS1/2 kinases.[7]

[8]

Quantitative Comparison of Inhibitor Efficacy
The following table summarizes available quantitative data on the efficacy of these compounds

in promoting the cytoplasmic localization of YAP1. Efficacy is often measured by the ratio of
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nuclear to cytoplasmic fluorescence intensity in immunofluorescence assays.

Compound Cell Line Concentration
Observed
Effect on YAP1
Localization

Source

CH6953755
Pancreatic

Cancer Cells
Not Specified

Prevents YAP

Y357

phosphorylation

and blocks

nuclear import.

[1]

Dasatinib

Carcinoma-

Associated

Fibroblasts

(CAF1)

500 nM

Significant

decrease in the

nuclear-to-

cytoplasmic ratio

(log2) from a

median of ~0.5

to ~ -0.25.[1]

[1]

Verteporfin
N/TERT

Keratinocytes
2 µg/mL

Time and dose-

dependent

reduction in

nuclear YAP1

observed via

immunofluoresce

nce.

[6]

MK-5108
Human Lung

Fibroblasts
10 µM

Significantly

reduced nuclear

YAP localization,

both with and

without TGFβ

stimulation.

[9]

Note: Direct quantitative comparison is limited by the variability in experimental models and the

available data. While CH6953755 is confirmed to block YAP1 nuclear import, specific nuclear-

to-cytoplasmic ratio data from public studies is not as detailed as for compounds like Dasatinib.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6035388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6035388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6035388/
https://www.researchgate.net/publication/340045411_YAP_nuclear-cytoplasmic_translocation_is_regulated_by_mechanical_signaling_protein_modification_and_metabolism_Regulation_of_YAP_Nuclear-Cytoplasmic_Translocation
https://discovery.ucl.ac.uk/id/eprint/10070200/14/CellSystemsEgeDowbajetal.pdf
https://www.benchchem.com/product/b2695209?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2695209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for

understanding the validation of these compounds.
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Caption: Mechanism of CH6953755 in blocking YAP1 nuclear translocation.
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Experimental Workflow: Validating YAP1 Nuclear Translocation

Method 1: Immunofluorescence Method 2: Subcellular Fractionation & Western Blot

Seed cells and treat with inhibitor
(e.g., CH6953755)

1. Fix & Permeabilize Cells 1. Lyse Cells & Separate
Cytoplasmic/Nuclear Fractions

2. Incubate with
Primary Antibody (anti-YAP1)

3. Incubate with Fluorescent
Secondary Antibody & DAPI

4. Confocal Microscopy

5. Quantify Nuclear vs.
Cytoplasmic Fluorescence

2. SDS-PAGE of Protein Lysates

3. Transfer to Membrane

4. Probe with Antibodies
(anti-YAP1, anti-Lamin, anti-Tubulin)

5. Quantify Protein Levels
in Each Fraction

Click to download full resolution via product page

Caption: Workflow for assessing YAP1 subcellular localization.

Experimental Protocols
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Accurate validation requires meticulous experimental execution. Below are detailed protocols

for the primary methods used to determine YAP1 subcellular localization.

Immunofluorescence (IF) for YAP1 Localization
This protocol allows for the direct visualization of YAP1 within the cell.

Materials:

Cells cultured on glass coverslips

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS

0.3% Triton X-100 in PBS

Blocking Buffer (e.g., 10% Goat Serum in PBST)

Primary Antibody: anti-YAP1 (e.g., Santa Cruz sc-101199)

Fluorophore-conjugated Secondary Antibody

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

Mounting medium

Procedure:

Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat with

CH6953755 or other inhibitors at the desired concentration and duration.

Fixation: Gently wash cells twice with PBS. Fix with 4% PFA for 10-15 minutes at room

temperature.

Washing: Wash twice with PBS for 5 minutes each.

Permeabilization: Incubate cells with 0.3% Triton X-100 in PBS for 10 minutes to

permeabilize the membranes.
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Blocking: Wash three times with PBS. Block with Blocking Buffer for at least 1 hour at room

temperature to prevent non-specific antibody binding.

Primary Antibody Incubation: Dilute the primary anti-YAP1 antibody in Blocking Buffer (e.g.,

1:200 dilution). Incubate coverslips with the primary antibody solution overnight at 4°C in a

humidified chamber.

Washing: Wash coverslips four times with PBST (PBS + 0.1% Tween 20).

Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in

Blocking Buffer. Incubate for 1-2 hours at room temperature, protected from light.

Nuclear Staining: Wash three times with PBST. Incubate with DAPI solution for 5-10 minutes.

Mounting: Wash twice more with PBS. Mount the coverslips onto microscope slides using an

anti-fade mounting medium.

Imaging and Analysis: Acquire images using a confocal microscope. Quantify the nuclear-to-

cytoplasmic fluorescence ratio using image analysis software (e.g., ImageJ, CellProfiler).[10]

Subcellular Fractionation and Western Blotting
This biochemical method provides quantitative data on the amount of YAP1 protein in the

nucleus versus the cytoplasm.

Materials:

Treated cell pellets

Hypotonic Lysis Buffer

Nuclear Extraction Buffer

Proteinase and phosphatase inhibitor cocktails

Dounce homogenizer or needle/syringe

SDS-PAGE equipment and reagents
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PVDF membrane

Primary antibodies: anti-YAP1, anti-Lamin B1 (nuclear marker), anti-α-Tubulin (cytoplasmic

marker)

HRP-conjugated secondary antibodies

Chemiluminescence substrate

Procedure:

Cell Harvesting: Collect cells by scraping and centrifuge to obtain a cell pellet. Wash with ice-

cold PBS.

Cytoplasmic Fractionation: Resuspend the pellet in ice-cold Hypotonic Lysis Buffer with

inhibitors. Allow cells to swell on ice.

Cell Lysis: Lyse the cells by passing them through a fine-gauge needle or using a Dounce

homogenizer.[10]

Isolate Nuclei: Centrifuge the lysate at a low speed (e.g., 1000 x g) for 5 minutes. The

supernatant contains the cytoplasmic fraction. The pellet contains the nuclei.

Nuclear Fractionation: Wash the nuclear pellet. Resuspend the pellet in Nuclear Extraction

Buffer with inhibitors and incubate on ice with agitation to lyse the nuclei.

Clarify Lysates: Centrifuge both the cytoplasmic and nuclear lysates at high speed (e.g.,

15,000 x g) to pellet debris.

Protein Quantification: Determine the protein concentration of each fraction using a BCA or

Bradford assay.

Western Blotting:

Load equal amounts of protein from the cytoplasmic and nuclear fractions onto an SDS-

PAGE gel.

Transfer proteins to a PVDF membrane.
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Block the membrane and probe with primary antibodies against YAP1, Lamin B1, and α-

Tubulin.

Incubate with HRP-conjugated secondary antibodies.

Detect signals using a chemiluminescence substrate and imaging system.

Analysis: Quantify the band intensities to determine the relative abundance of YAP1 in each

fraction, normalized to the respective loading controls (Lamin B1 for nuclear, α-Tubulin for

cytoplasmic).

Conclusion
CH6953755 presents a targeted approach to inhibiting YAP1 activity by selectively targeting the

upstream kinase YES1. This mechanism effectively prevents the nuclear translocation of YAP1,

a key step in its oncogenic function. While direct quantitative comparisons with other inhibitors

like Dasatinib are limited in publicly available literature, the clear mechanistic link and observed

biological effects validate its role as a potent inhibitor of the YES1-YAP1 axis. The experimental

protocols provided herein offer a robust framework for researchers to independently verify and

quantify the effects of CH6953755 and other compounds on this critical cancer-related

pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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